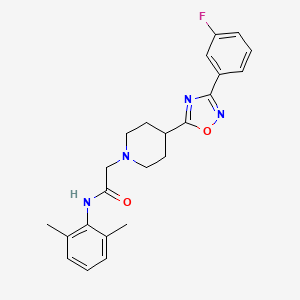

N-(2,6-dimethylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Descripción

N-(2,6-dimethylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a synthetic small molecule featuring a 1,2,4-oxadiazole heterocycle linked to a piperidine ring and a 3-fluorophenyl substituent. Structural determination of such compounds often relies on crystallographic tools like the SHELX software suite, which enables precise analysis of bond lengths, angles, and molecular conformation . This compound’s design aligns with medicinal chemistry strategies to optimize bioactivity through fluorination and heterocyclic integration.

Propiedades

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O2/c1-15-5-3-6-16(2)21(15)25-20(29)14-28-11-9-17(10-12-28)23-26-22(27-30-23)18-7-4-8-19(24)13-18/h3-8,13,17H,9-12,14H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSGXZCKVFHWON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.

Final Coupling: The final step involves coupling the oxadiazole-piperidine intermediate with the 2,6-dimethylphenyl acetamide moiety, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes with rigorous quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitrating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic rings.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, N-(2,6-dimethylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is explored for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its interactions with biological pathways could lead to the development of new treatments for diseases, particularly those involving the central nervous system.

Industry

Industrially, the compound’s unique properties could be harnessed in the development of new materials, such as polymers or coatings, that benefit from its stability and reactivity.

Mecanismo De Acción

The mechanism of action of N-(2,6-dimethylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets. The piperidine ring and oxadiazole moiety are known to interact with neurotransmitter receptors and enzymes, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed biological effects.

Comparación Con Compuestos Similares

Table 1. Structural and Functional Comparison

Research Findings and Mechanistic Insights

- Antibacterial Activity: Compound 7g exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), attributed to its oxazolidinone scaffold’s inhibition of bacterial protein synthesis . The target compound’s 1,2,4-oxadiazole may target similar pathways but with improved stability.

- Structural Insights: SHELX-based crystallography () enables precise determination of bond angles and torsional strain in the target compound, critical for comparing conformational flexibility with analogs . For instance, the oxadiazole’s planarity may optimize π-π stacking in enzyme active sites compared to the bent oxazolidinone.

- Fluorine Impact : Both compounds leverage fluorine’s electronegativity to enhance target binding and pharmacokinetics, though positional differences (phenyl vs. pyridine) alter electronic effects and steric interactions .

Actividad Biológica

N-(2,6-dimethylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a complex structure that includes a 1,2,4-oxadiazole moiety, known for its diverse pharmacological properties.

- Molecular Formula : C22H22FN3O2

- Molecular Weight : 411.5 g/mol

- Melting Point : 150-151 °C

- Boiling Point : 316.8 °C (predicted)

- Density : 1.1363 g/cm³

Biological Activity

The biological activity of N-(2,6-dimethylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide has been explored in various studies focusing on its anticancer properties and mechanisms of action.

Anticancer Activity

Recent research has highlighted the compound's efficacy against several cancer cell lines:

The compound exhibits significant cytotoxicity against these cell lines, indicating its potential as an anticancer agent. The underlying mechanisms include the inhibition of key signaling pathways involved in cancer progression.

The mechanism-based approaches for the compound suggest that it may inhibit specific enzymes and receptors associated with cancer cell proliferation:

- EGFR Inhibition : The compound has shown potential in inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.

- Axl Kinase Inhibition : Compounds similar to N-(2,6-dimethylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide have demonstrated inhibitory activity against Axl kinase, a receptor tyrosine kinase implicated in tumor metastasis and drug resistance.

Case Studies

Several studies have focused on derivatives of oxadiazole compounds and their biological activities:

- Study on Oxadiazole Derivatives : A comprehensive review indicated that oxadiazole derivatives exhibit a variety of biological activities including anticancer effects. The study highlighted that modifications to the oxadiazole ring can significantly enhance potency against specific cancer types .

- In Vivo Studies : In vivo studies are essential to validate the efficacy of N-(2,6-dimethylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide. Animal models have been employed to assess tumor growth inhibition and overall survival rates when treated with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.